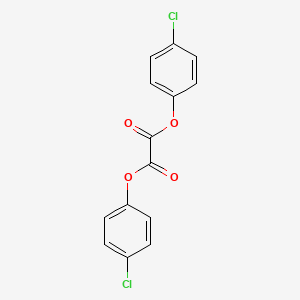
Bis(4-chlorophenyl) Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) oxalate is an organic compound with the chemical formula C14H8Cl2O4. It is a derivative of oxalic acid, where two 4-chlorophenyl groups are attached to the oxalate moiety. This compound is known for its role in chemiluminescence, where it is used in glow sticks and other light-emitting devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-chlorophenol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{(COCl)2 + 2 C6H4ClOH → C14H8Cl2O4 + 2 HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction is conducted in large reactors with controlled temperatures to ensure maximum yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve substitution, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can replace the chlorine atoms under appropriate conditions.
Catalysts: Palladium or other transition metals can facilitate these reactions.
Major Products:
Substituted Phenyl Oxalates: Depending on the nucleophile used, various substituted phenyl oxalates can be formed.
Chemistry:
Chemiluminescence: this compound is widely used in chemiluminescent reactions, particularly in glow sticks and other light-emitting devices.
Biology and Medicine:
Imaging: Its chemiluminescent properties make it useful in biological imaging and diagnostic assays.
Industry:
Mécanisme D'action
The chemiluminescent reaction of bis(4-chlorophenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable peroxyacid ester, which decomposes to produce carbon dioxide and an excited state of the fluorescent dye. The dye then returns to its ground state by emitting light .
Similar Compounds:
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,6-dichlorophenyl) oxalate
Comparison:
- Chemiluminescence Efficiency: this compound is often preferred due to its high efficiency in chemiluminescent reactions compared to other derivatives.
- Stability: The stability of this compound is comparable to other chlorinated oxalates, but it offers a balance between reactivity and stability .
Propriétés
| 3155-18-8 | |
Formule moléculaire |
C14H8Cl2O4 |
Poids moléculaire |
311.1 g/mol |
Nom IUPAC |
bis(4-chlorophenyl) oxalate |
InChI |
InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |
Clé InChI |
MBONTEKTGWLRLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)
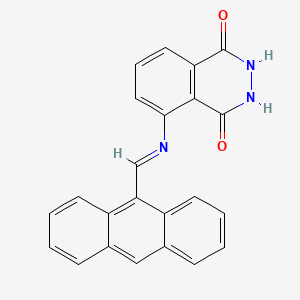
![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)
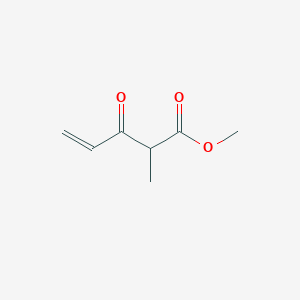
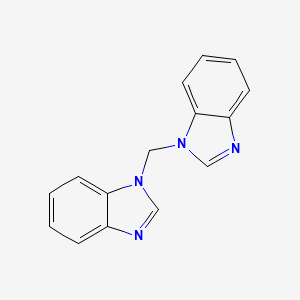
![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
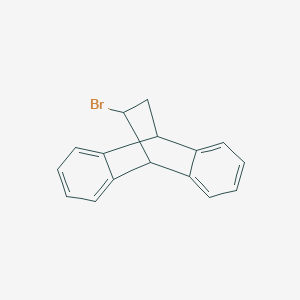
![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)
![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)


